Cas no 301342-69-8 (1-(2,5-diphenyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
1-(2,5-diphenyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 1-(2,5-diphenyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 1-(2,5-diphenylthiazol-4-yl)pyrimidine-2,4(1H,3H)-dione
- 2,4(1H,3H)-Pyrimidinedione, 1-(2,5-diphenyl-4-thiazolyl)-
- 301342-69-8
- F1142-1461
- AKOS024603408
- AF-399/33195053
- 1-(2,5-diphenyl-1,3-thiazol-4-yl)-2,4(1H,3H)-pyrimidinedione
- 1-(2,5-diphenyl-1,3-thiazol-4-yl)pyrimidine-2,4-dione
- AB00673432-01
- EU-0034916
- Z1013695772
-
- Inchi: 1S/C19H13N3O2S/c23-15-11-12-22(19(24)20-15)17-16(13-7-3-1-4-8-13)25-18(21-17)14-9-5-2-6-10-14/h1-12H,(H,20,23,24)
- InChI Key: KOUXDSNFRRGFGG-UHFFFAOYSA-N
- SMILES: C1(=O)N(C2=C(C3=CC=CC=C3)SC(C3=CC=CC=C3)=N2)C=CC(=O)N1
Computed Properties
- Exact Mass: 347.07284784g/mol
- Monoisotopic Mass: 347.07284784g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 541
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 90.5Ų
Experimental Properties
- Density: 1.350±0.06 g/cm3(Predicted)
- pka: 8.46±0.10(Predicted)
1-(2,5-diphenyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1142-1461-2μmol |
1-(2,5-diphenyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
301342-69-8 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F1142-1461-5μmol |
1-(2,5-diphenyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
301342-69-8 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F1142-1461-10μmol |
1-(2,5-diphenyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
301342-69-8 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F1142-1461-20μmol |
1-(2,5-diphenyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
301342-69-8 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
| Life Chemicals | F1142-1461-1mg |
1-(2,5-diphenyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
301342-69-8 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F1142-1461-2mg |
1-(2,5-diphenyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
301342-69-8 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F1142-1461-3mg |
1-(2,5-diphenyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
301342-69-8 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F1142-1461-4mg |
1-(2,5-diphenyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
301342-69-8 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F1142-1461-5mg |
1-(2,5-diphenyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
301342-69-8 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F1142-1461-10mg |
1-(2,5-diphenyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
301342-69-8 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
1-(2,5-diphenyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 1-(2,5-diphenyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Introduction to 1-(2,5-diphenyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 301342-69-8)
The compound 1-(2,5-diphenyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 301342-69-8) represents a fascinating molecule in the realm of pharmaceutical chemistry. Its unique structural framework, combining a diphenylthiazole moiety with a tetrahydropyrimidine core and a dione functional group, positions it as a promising candidate for further exploration in medicinal chemistry. This introduction delves into the compound's chemical characteristics, potential biological activities, and its relevance in contemporary research.
The molecular structure of this compound is characterized by a rigid thiazole ring system linked to a phenyl group at the 2 and 5 positions. This arrangement introduces significant electronic and steric properties that can influence its interactions with biological targets. The tetrahydropyrimidine portion adds another layer of complexity, providing a scaffold that is both flexible and capable of modulating binding affinities. The presence of the dione group at the 2 and 4 positions of the tetrahydropyrimidine ring suggests potential for diverse reactivity and functionalization.
In recent years, there has been growing interest in thiazole derivatives due to their wide range of biological activities. Thiazole-based compounds have been reported to exhibit antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The diphenyl substitution on the thiazole ring enhances these activities by introducing additional hydrophobic interactions and electronic effects that can modulate receptor binding. Similarly, the tetrahydropyrimidine scaffold has been extensively studied for its role in drug design, particularly in the development of kinase inhibitors and other enzyme-targeted therapies.
The tetrahydropyrimidine-2,4-dione moiety is particularly noteworthy as it can serve as a versatile pharmacophore. This group can engage in hydrogen bonding interactions with biological targets and may also undergo chemical transformations that allow for further derivatization. Such structural features make this compound an attractive starting point for designing novel therapeutic agents. For instance, modifications to the dione group could lead to new derivatives with enhanced solubility or improved metabolic stability.
Recent studies have highlighted the importance of heterocyclic compounds in drug discovery. The combination of thiazole and tetrahydropyrimidine moieties has been explored in several contexts, including the development of small-molecule inhibitors for protein kinases. These kinases are key enzymes involved in various cellular processes and are often targeted in anticancer therapies. The structural features of 1-(2,5-diphenyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione suggest that it may interact with such kinases through multiple binding sites.
Furthermore, the compound's potential as an intermediate in synthetic chemistry cannot be overlooked. Its unique structure provides numerous opportunities for chemical modification through techniques such as Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination. These reactions allow for the introduction of diverse functional groups while maintaining the core pharmacophoric elements necessary for biological activity. Such synthetic versatility is crucial for optimizing lead compounds into viable drug candidates.
The dipoles generated by the interplay between the electron-rich aromatic rings and the electron-withdrawing dione group contribute to the compound's overall polarity. This polarity can influence solubility properties and permeability across biological membranes, which are critical factors in drug design. By carefully balancing these electronic effects through structural optimization, researchers can enhance both potency and bioavailability.
In conclusion,1-(2,5-diphenyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 301342-69-8) represents a structurally intriguing molecule with significant potential in pharmaceutical research. Its combination of known pharmacophores—thiazole derivatives and tetrahydropyrimidines—along with its versatile dione functionality makes it a valuable scaffold for developing new therapeutic agents. As research continues to uncover new applications for heterocyclic compounds like this one,future studies will likely focus on elucidating its biological activities and exploring its synthetic utility further.
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